molecular formula C57H92N20O11 B1582761 Dynorphin (1-10) amide CAS No. 79985-49-2

Dynorphin (1-10) amide

Cat. No. B1582761
CAS RN: 79985-49-2
M. Wt: 1233.5 g/mol
InChI Key: AQZMRRKJJIQBDF-RAMXHLMLSA-N
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Description

Dynorphin A (1-10) amide is an endogenous opioid neuropeptide . It is a truncated form of Dynorphin A with the amino acid sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile . It binds to the extracellular loop 2 of the κ-opioid receptor and blocks NMDA-activated current with an IC50 of 42.0 μM .


Synthesis Analysis

Dynorphin A (1-10) amide is a potent analog of Dynorphin A (1-13) given to morphine-tolerant animals . It was found to be more potent than Dynorphin (1-13) in inhibiting the twitch of the mouse vas deferens .


Molecular Structure Analysis

Dynorphin A (1-10) amide is an agonist at the mu-, kappa-, and delta-opioid receptors . It has the highest binding affinity for the kappa-opioid receptor . Structures of dynorphin A bound to the κ-opioid receptor have been reported .


Chemical Reactions Analysis

Dynorphin A (1-10) amide was found to enhance dihydromorphine (DHM) binding in picomolar concentrations but displaced DHM binding in nanomolar concentrations . In the mouse tail-flick assay, Dynorphin (1-10)amide showed a more selective action on morphine-induced analgesia .


Physical And Chemical Properties Analysis

Dynorphin A (1-10) amide is an endogenous opioid neuropeptide . It has a molecular formula of C63H104N22O12 .

Scientific Research Applications

Modulating Antinociceptive Activity

Dynorphins, particularly derivatives like Dynorphin A(1–13) and its stabilized forms such as [N-Met-Tyr1]-Dynorphin A(1–13) amide, have been studied for their potential in enhancing analgesia in morphine-tolerant animals. These derivatives, especially when stabilized, have shown significant antinociceptive activity after intravenous and pulmonary delivery, suggesting potential clinical applications in pain management (Brúgós, Arya, & Hochhaus, 2004).

Suppressing Tolerance in Morphine-Dependent Rats

Research on dynorphin derivatives, such as [N-Met-Tyr1]-Dynorphin A(1–13) amide, has shown promising results in suppressing tolerance in morphine-dependent rats. These derivatives have been found to exhibit substantial stability and antinociceptive activity, pointing to their potential clinical significance in the management of pain and opiate tolerance and withdrawal (Al-Fayoumi, Brúgós, Arya, Mulder, Eppler, Mauderli, & Hochhaus, 2004).

Dynorphin B Amide Analogs and Opioid Activity

Analogs of Dynorphin B amide have been synthesized and evaluated for their opioid receptor affinities and opioid potency at kappa opioid receptors (KOR). This research has provided insights into the roles of various residues in Dyn B amide's activity, contributing to the design of new analogs that could serve as useful pharmacological tools (Joshi, Murray, & Aldrich, 2017).

Dynorphin A Metabolism

The metabolism of dynorphin A, specifically Dynorphin A(1-13), has been a subject of interest due to its therapeutic potential and limitations posed by rapid metabolism in human plasma. Understanding its metabolism is crucial for developing chemically modified dynorphin A derivatives with enhanced stability and therapeutic efficacy (Brúgós & Hochhaus, 2004).

Cytokine Involvement in Dynorphin-Induced Allodynia

Studies have examined the role of cytokines in dynorphin-induced allodynia, a condition resembling neuropathic pain. This research has highlighted the potential of modulating cytokine activity in the spinal cord as an effective therapeutic strategy for chronic pain treatment (Laughlin, Bethea, Yezierski, & Wilcox, 2000).

Neurotoxicity Analysis of Dynorphin A

The intrinsic neurotoxicity of dynorphin A, including its metabolites, has been investigated in the context of spinal cord neurons. This research provides insight into the potential role of dynorphin A and its metabolites in neurodegeneration following spinal cord injury (Hauser, Knapp, & Turbek, 2001).

Bradykinin Receptors and Neuropathic Pain

Research has shown that dynorphin A peptides, through activation of bradykinin receptors, play a significant role in maintaining neuropathic pain. This finding has implications for understanding the mechanisms underlying neuropathic pain and suggests new therapeutic avenues (Lai, Luo, Chen, Ma, Gardell, Ossipov, & Porreca, 2006).

Role in Mood and Substance Use Disorders

Dynorphin A, particularly through its interaction with kappa opioid receptors, has been implicated in the regulation of serotonin and dopamine transporters, thus playing a role in mood and substance use disorders. This research provides a deeper understanding of the DYN/KOR system in neurotransmission and its impact on mood and addiction (Varman, Jayanthi, & Ramamoorthy, 2021).

Safety And Hazards

Dynorphin A (1-10) amide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92N20O11/c1-5-33(4)46(53(87)74-40(17-11-25-68-57(64)65)54(88)77-26-12-18-43(77)47(59)81)76-50(84)39(16-10-24-67-56(62)63)72-49(83)38(15-9-23-66-55(60)61)73-51(85)41(27-32(2)3)75-52(86)42(29-34-13-7-6-8-14-34)71-45(80)31-69-44(79)30-70-48(82)37(58)28-35-19-21-36(78)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,78H,5,9-12,15-18,23-31,58H2,1-4H3,(H2,59,81)(H,69,79)(H,70,82)(H,71,80)(H,72,83)(H,73,85)(H,74,87)(H,75,86)(H,76,84)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZMRRKJJIQBDF-RAMXHLMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92N20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229980
Record name Dynorphin amide (1-10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin (1-10) amide

CAS RN

79985-49-2
Record name Dynorphin amide (1-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079985492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dynorphin amide (1-10)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYNORPHIN A 1-10 AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW21M8B273
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Woo, J Garzon, P Sanchez-Blazquez, FC Tulunay… - Life Sciences, 1982 - Elsevier
Dynorphin(1–10)amide was more potent than Dynorphin(1–13) in inhibiting the twitch of the mouse vas deferens (IC 50 ) of Dynorphin(1–10)amide = 0.3 nM and IC 50 of Dynorphin (1–…
Number of citations: 13 www.sciencedirect.com
M Starec, J Rosina, J Malek, M Krsiak - Physiological research, 1996 - researchgate.net
Dynorphin A (1-13) and its analog dynorphin A (1-10) amide were applied intracerebroventricularly in male ICR mice. Both dynorphins did not reveal any analgesic activity in tail-flick …
Number of citations: 12 www.researchgate.net
B Brugos, V Arya, G Hochhaus - The AAPS journal, 2004 - Springer
Dynorphins, such as dynorphin A(1–13) (Dyn A(1–13)), have been shown to enhance analgesia in morphine-tolerant animals, despite their very short half-life after intravenous …
Number of citations: 11 link.springer.com
SI Al-Fayoumi - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
SK Woo, FC Tulunay, HH Loh, NM Lee - European journal of pharmacology, 1983 - Elsevier
Previous studies from our laboratory have shown that the opioid peptide dynorphin-(1–13), although not analgesic when given by itself, can inhibit morphine-induced analgesia in naive …
Number of citations: 41 www.sciencedirect.com
PM Gilbeau, Y Hosobuchi, NM Lee - Journal of Pharmacology and …, 1986 - ASPET
The role of dynorphin-(1-13) and dynorphin-(1-10)-amide in the neuroendocrine control of primate anterior pituitary hormones was studied in nonrestrained, ovariectomized rhesus …
Number of citations: 21 jpet.aspetjournals.org
HL Wen, WKK Ho, PYC Wen - European journal of pharmacology, 1984 - Elsevier
The effectiveness of β-endorphin, dynorphin-(1–13), dynorphin-(1–10) amide, α-neoendorphin and [D-Ala 2 ,D-Leu 5 ]enkephalin in suppressing withdrawal in heroin addicts was …
Number of citations: 35 www.sciencedirect.com
ET Wei, JG Kiang, P Buchan, TW Smith - Journal of Pharmacology and …, 1986 - Citeseer
Increased exudation of plasma proteins, as measured by Evans blue leakage into the innervated paw, was produced by anti-dromic stimulation of the saphenous nerve in the …
Number of citations: 81 citeseerx.ist.psu.edu
HL Wen, BH Ong, WKK Ho… - Central and Peripheral …, 1984 - Raven Press (ID)
Number of citations: 0
E Mühlbachová, I Janků, J Zvarova, V Krebs… - Arzneimittel …, 1987 - europepmc.org
In vitro lipid-mobilizing activities of morphine (MO) and dynorphin-(1-10) amide (DYA) were compared using adipocytes of young adult rats (body weight 170-200 g, age 50-60 days, …
Number of citations: 4 europepmc.org

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